molecular formula C12H14ClNO5S B2425662 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid CAS No. 1103964-06-2

2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid

Cat. No. B2425662
CAS RN: 1103964-06-2
M. Wt: 319.76
InChI Key: ZSBFDIPIJCQQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid is a chemical compound with the molecular formula C12H14ClNO5S and a molecular weight of 319.76 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid consists of a benzoyl group attached to an amino group, which is further connected to a butanoic acid chain with a methylsulfonyl group . The exact spatial configuration of these groups would require more detailed structural analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid are not fully detailed in the sources I found. It is known that its molecular weight is 319.76 , but other properties such as melting point, boiling point, and solubility would require further investigation.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid is not specified in the sources I found. As it is used for research purposes , its mechanism of action would likely depend on the specific context of the research.

Future Directions

The future directions for research involving 2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid are not specified in the sources I found. Given its use in research , it may have potential applications in various scientific fields, but this would depend on the results of future studies.

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4-methylsulfonylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5S/c1-20(18,19)7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBFDIPIJCQQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid

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